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1-(2-phenoxyethyl)-1H-tetrazole

Cat. No.: B3746316
M. Wt: 190.20 g/mol
InChI Key: PRLSYTREZVFRAB-UHFFFAOYSA-N
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Description

Significance of the Tetrazole Moiety in Modern Chemical Research

The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a significant pharmacophore in medicinal chemistry. hilarispublisher.com Its structure is not found in nature, yet it has garnered immense interest from researchers due to its diverse biological activities and unique physicochemical properties. lifechemicals.com One of the most notable features of the tetrazole moiety is its ability to act as a bioisostere for the carboxylic acid group. hilarispublisher.comwikipedia.org This means it can often replace a carboxylic acid group in a drug molecule, potentially leading to improved metabolic stability, increased lipophilicity, and enhanced bioavailability, sometimes with reduced side effects. hilarispublisher.comnumberanalytics.com

The high nitrogen content of the tetrazole ring contributes to its thermal stability and makes it a valuable component in the development of energetic materials. acs.org Furthermore, the tetrazole ring's ability to coordinate with metal ions has led to its use in creating functional metal-organic frameworks. lifechemicals.com The ever-increasing number of publications and patents related to tetrazole-containing molecules underscores their broad utility and potential as promising therapeutic candidates. researchgate.net

Overview of Heterocyclic Compound Classes

Heterocyclic compounds are a major class of organic molecules characterized by a cyclic structure containing at least one atom of an element other than carbon within the ring. openaccessjournals.combritannica.com These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. openaccessjournals.comontosight.ai The presence of these heteroatoms imparts distinct physical and chemical properties to heterocyclic compounds compared to their all-carbon counterparts. britannica.com

Heterocyclic compounds are ubiquitous in nature and are fundamental to life itself. britannica.comontosight.ai They form the core structures of essential biomolecules such as nucleic acids (DNA and RNA), many vitamins, and alkaloids. britannica.comontosight.ai The classification of heterocyclic compounds is based on several factors, including the size of the ring, the type and number of heteroatoms present, and the degree of saturation. ontosight.ainumberanalytics.com They can be broadly divided into aromatic and non-aromatic categories. ontosight.ai

The versatility of heterocyclic compounds has made them indispensable in various scientific and industrial fields. They are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conducting polymers and dyes. openaccessjournals.comontosight.ai

Historical Context of Tetrazole Synthesis and Derivatization

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin. hilarispublisher.comnih.gov Early methods for synthesizing tetrazoles were often limited by the availability of starting materials and required harsh reaction conditions. numberanalytics.com A foundational method for creating the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), a process first described in the early 20th century. nih.govresearchgate.net

Over the decades, significant advancements in organic synthesis have led to the development of more efficient and milder methods for tetrazole synthesis. numberanalytics.com Modern techniques include the use of various catalysts, alternative starting materials, and microwave-assisted synthesis. numberanalytics.com The Ugi and Passerini multicomponent reactions have also been adapted to produce tetrazole derivatives, offering a streamlined approach to creating complex molecules. nih.govbeilstein-journals.org These innovations have made tetrazoles more accessible for a wide range of research and development applications, solidifying their importance in contemporary chemistry.

Compound Names Mentioned in this Article

Compound Name
1-(2-phenoxyethyl)-1H-tetrazole
1-substituted 1H-tetrazole
Furan
Pyridine
Pyrrole
Thiophene

Interactive Data Table: Properties of Parent 1H-Tetrazole

PropertyValueSource
Molecular Formula CH2N4 wikipedia.org
Molar Mass 70.05 g/mol wikipedia.org
Appearance White to light-yellow crystalline powder nih.govnoaa.gov
Melting Point 157 to 158 °C (315 to 316 °F; 430 to 431 K) wikipedia.org
Boiling Point 220 ± 23 °C (428 ± 41 °F; 493 ± 23 K) wikipedia.org
Acidity (pKa) 4.90 wikipedia.org
Density 1.477 g/mL wikipedia.org
Solubility in Water 23 g/100 mL at 20°C noaa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B3746316 1-(2-phenoxyethyl)-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-4-9(5-3-1)14-7-6-13-8-10-11-12-13/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLSYTREZVFRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Kinetic Investigations of 1 Substituted 1h Tetrazole Reactions

Fundamental Reaction Pathways for Tetrazole Ring Formation

The synthesis of the tetrazole ring, the core structure of compounds like 1-(2-phenoxyethyl)-1H-tetrazole, can be achieved through several fundamental reaction pathways. The most direct and widely employed method is the [3+2] cycloaddition reaction. nih.gov

This reaction typically involves the formal cycloaddition of an azide (B81097) species (acting as the 3-atom component) to a nitrile (the 2-atom component). acs.org The versatility of this method allows for the synthesis of a wide array of 5-substituted 1H-tetrazoles. nih.gov Electron-withdrawing groups on the nitrile can enhance the reaction rate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

Another significant pathway for forming 1-substituted tetrazoles is the reaction of a primary amine with an orthoester, such as triethyl orthoformate, and an azide source like sodium azide. scirp.orgnih.gov This multicomponent reaction is a convergent approach to assemble the tetrazole ring. The amine provides the N1 substituent, while the orthoformate contributes the carbon atom of the ring, and the azide provides the remaining three nitrogen atoms.

A third key pathway involves the use of isocyanides as the one-carbon component, which react with hydrazoic acid or a surrogate like trimethylsilyl (B98337) azide. nih.govnih.gov This method is particularly effective for synthesizing 1-substituted tetrazoles and is known for its broad scope with both aliphatic and aromatic isocyanides. nih.gov Computational studies suggest that for nonionic azides, the reaction likely proceeds through a concerted [2+3] cycloaddition mechanism. acs.org

Detailed Mechanistic Elucidation of Catalyzed Syntheses

The synthesis of 1-substituted 1H-tetrazoles is often facilitated by catalysts to improve yields, shorten reaction times, and enable milder reaction conditions. Lewis acids are commonly employed catalysts in these transformations.

Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the one-pot synthesis of 1-substituted 1H-tetrazoles from primary amines, triethyl orthoformate, and trimethylsilyl azide under solvent-free conditions. scirp.org The proposed mechanism suggests that the Lewis acidic FeCl₃ activates the ethoxy groups of the orthoformate, facilitating their cleavage and the subsequent formation of an intermediate that undergoes cyclization to form the tetrazole ring. scirp.org

Similarly, various other metal-based catalysts have been investigated. Zinc salts are used in what is considered a safe and innovative procedure for preparing 5-substituted 1H-tetrazoles from nitriles and sodium azide in water. asianpubs.org Organotin compounds, such as tributyltin derivatives, have also been used as pre-catalysts. researchgate.net Mechanistic studies involving DFT calculations suggest that an active tin azide species is generated in situ, which then undergoes cycloaddition with the nitrile. researchgate.net

Heterogeneous catalysts, such as zeolites exchanged with metal ions like cobalt (CoY zeolite), offer advantages in terms of reusability and ease of product purification. amazonaws.comsigmaaldrich.com These solid acid catalysts are believed to activate the nitrile group, facilitating the [2+3] cycloaddition with azide ions. asianpubs.org The structural integrity of these catalysts often remains intact after the reaction, allowing for their recycling. amazonaws.com

Below is a table summarizing various catalysts used in the synthesis of substituted tetrazoles and their proposed mechanistic roles.

Table 1: Catalysts in Tetrazole Synthesis and Their Mechanistic Roles

Catalyst Reactants Proposed Mechanistic Role Reference(s)
Iron(III) Chloride (FeCl₃) Primary amine, Triethyl orthoformate, Trimethylsilyl azide Lewis acid activation of ethoxy groups on the orthoformate. scirp.org
Zinc(II) Salts (e.g., ZnCl₂) Nitrile, Sodium azide Activation of the nitrile group for cycloaddition. nih.govasianpubs.org
Tributyltin Alkoxide Nitrile, Trimethylsilyl azide In situ formation of a reactive tributyltin azide species. researchgate.net
Cobalt(II) Complex Nitrile, Sodium azide Formation of an intermediate cobalt(II) diazido complex that facilitates the cycloaddition. researchgate.netresearchgate.net
CoY Zeolite Nitrile, Sodium azide Heterogeneous catalysis via Lewis acidic sites activating the nitrile. amazonaws.comsigmaaldrich.com

Kinetic Analysis of Cycloaddition Reactions Involving Tetrazole Precursors

The kinetics of bioorthogonal cycloaddition reactions involving tetrazoles have been a subject of intense research. For instance, the photo-induced reaction of a sterically shielded, sulfonated diphenyltetrazole with bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) exhibits exceptionally fast kinetics. nih.gov The second-order rate constants for these reactions are reported to be in the range of 11,400 to 39,200 M⁻¹s⁻¹, highlighting the high reactivity of the photo-generated nitrile imine intermediate. nih.gov

Stopped-flow kinetic studies have been employed to measure the rates of cycloaddition reactions of related nitrogen-rich heterocycles like tetrazines. For the reaction of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with an alkyne, the activation Gibbs free energy (ΔG‡) was determined to be 11.5 ± 1.2 kcal/mol, indicating a relatively low barrier to reaction. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the kinetics of these reactions. escholarship.org They allow for the calculation of activation barriers and the analysis of substituent effects. For example, in the cycloaddition of azides to nitriles, the stability of the reaction intermediate is shown to increase with the electron-withdrawing potential of the substituent on the nitrile, which correlates with the reaction rate. acs.org

The table below presents kinetic data for representative cycloaddition reactions involving tetrazole precursors and related compounds.

Table 2: Kinetic Data for Cycloaddition Reactions

Reactants Reaction Type Second-Order Rate Constant (k₂) Activation Gibbs Free Energy (ΔG‡) Reference(s)
Sulfonated Tetrazole + Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) Photo-induced [3+2] Cycloaddition 11,400 - 39,200 M⁻¹s⁻¹ Not reported nih.gov
Sulfonated Tetrazole + Spirohexene Photo-induced [3+2] Cycloaddition 2,321 ± 76 M⁻¹s⁻¹ Not reported nih.gov
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine + Alkyne Diels-Alder Cycloaddition Not reported 11.5 ± 1.2 kcal/mol researchgate.net
Methyl Azide + Acetonitrile [3+2] Cycloaddition (Calculated) Not reported Intermediate is 3.3 kcal/mol less stable than reactants acs.org

Pressure-Induced Chemical Reactivity and Polymerization of Tetrazoles

The application of high pressure can significantly alter the chemical reactivity of molecules, including tetrazoles, leading to phase transitions and polymerization reactions that can yield novel materials.

Studies on the parent compound, 1H-tetrazole, have shown that it undergoes a phase transition at pressures above 2.6 GPa. rsc.org At even higher pressures, up to 100 GPa, it can undergo reversible polymerization. rsc.org Spectroscopic and diffraction data suggest that this polymerization likely occurs through the formation of carbon-nitrogen bonds between molecules, rather than nitrogen-nitrogen bonds. rsc.org This pressure-induced reactivity is of interest for the development of new high-energy-density materials.

Energetic tetrazole derivatives have also been investigated under high pressure. DFT calculations on compounds like 5-aminotetrazole (B145819) and 5-azidotetrazole predict that they may undergo phase transitions or decomposition under compression, with the outcome depending on the crystal structure and the nature of intermolecular interactions. acs.org

The polymerization of tetrazole derivatives containing polymerizable groups, such as 5-vinyl-1H-tetrazole, has also been explored. mdpi.com While typically initiated by heat or chemical initiators, the potential for pressure-induced polymerization exists. Uncontrolled polymerization of 5-vinyl-1H-tetrazole can lead to a cross-linked, insoluble polymer. mdpi.com The application of pressure could offer a method to control the polymerization process and the properties of the resulting polymer. For comparison, the pressure-induced polymerization of other monomers, like tetraethylene glycol dimethacrylate, has been shown to proceed at pressures around 1 GPa, yielding polymers with varying degrees of cross-linking depending on the temperature. polymerphysics.net This approach avoids the need for catalysts or initiators, potentially leading to purer polymeric products. polymerphysics.net

The following table summarizes findings from high-pressure studies on tetrazole and related compounds.

Table 3: High-Pressure Studies on Tetrazoles

Compound Pressure Range Observed Phenomena Proposed Mechanism/Outcome Reference(s)
1H-Tetrazole > 2.6 GPa Phase transition Structural change in the crystal lattice. rsc.org
1H-Tetrazole < 100 GPa Reversible polymerization Intermolecular C-N bond formation. rsc.org
Energetic Tetrazole Derivatives (e.g., 5-aminotetrazole) Up to 200 GPa (Calculated) Phase transition or decomposition Depends on crystal compressibility and weak bond cleavage. acs.org
5-Vinyl-1H-tetrazole Not specified (thermal study) Polymerization and degradation Formation of poly(5-vinyltetrazole). mdpi.com

Computational and Theoretical Chemistry of 1 2 Phenoxyethyl 1h Tetrazole Analogues

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations are powerful tools to elucidate the three-dimensional binding modes and conformational behaviors of 1-(2-phenoxyethyl)-1H-tetrazole analogues at an atomic level. These computational methods are instrumental in rational drug design and materials science.

Computational Docking Studies for Binding Mode Prediction in Molecular Recognition

Computational docking is a key method used to predict the preferred orientation of a molecule when bound to a second, typically a larger receptor molecule, to form a stable complex. This technique is widely used to understand the intermolecular interactions between a ligand and the active site of a protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related analogues provides valuable insights. For instance, a study on 2-(4-(5-(4-(methylsulfonyl)phenyl)-1H-tetrazol-1-yl)phenoxy)ethyl nitrate, a compound featuring the same 1-(2-phenoxyethyl) substituent on the tetrazole ring, investigated its interaction with the cyclooxygenase-2 (COX-2) enzyme. The aryl rings at both the 1- and 5-positions of the tetrazole ring were found to have no conjugation with the tetrazole group, and intermolecular interactions were dominated by weak C-H···O and C-H···N contacts.

In broader studies of tetrazole derivatives, docking simulations have successfully predicted binding modes and key interactions. For example, in a series of 5-substituted 1H-tetrazoles, molecular docking with the CSNK2A1 receptor identified a dimethoxyphenyl derivative as having the lowest binding energy of -6.8687 kcal/mol. researchgate.net Similarly, docking studies of other tetrazole derivatives against various protein targets have revealed crucial hydrogen bonding and hydrophobic interactions that govern their biological activity. nih.gov

Table 1: Representative Docking Scores and Interacting Residues for Tetrazole Analogues

Compound/AnalogueTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Dimethoxyphenyl tetrazole derivativeCSNK2A1-6.8687Not specified
Tetrazole derivative 2b4OR7-7.8Not specified
Tetrazole derivative 7cCOX-2-10.6652His90, Tyr355

This table presents a selection of docking results for various tetrazole analogues to illustrate the application of this computational technique. Data is sourced from multiple studies on different tetrazole derivatives.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to explore their conformational space and flexibility over time. This is particularly important for molecules like this compound, which possess a flexible ether linkage.

For tetrazole derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes predicted by docking. In a study of novel N-ribofuranosyl tetrazoles, MD simulations of up to 100 ns were performed to investigate the stability of the compounds within the binding site of DNA polymerase. acs.org Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the complex and the flexibility of different parts of the molecule. acs.org Such simulations help to understand how the conformational freedom of the phenoxyethyl side chain in this compound might influence its binding to a biological target. The flexibility allows the molecule to adopt various conformations to optimize its interactions within a binding pocket.

Correlation Between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. A strong correlation between computational data (like docking scores or binding free energies) and experimental data (such as IC50 values from biological assays) enhances the predictive power of the computational models.

Several studies on tetrazole derivatives have demonstrated a good correlation between in silico and in vitro results. For example, research on a series of tetrazole derivatives as potential antimicrobials found that the results of molecular docking studies were consistent with the outcomes of microbial and anticancer screenings. nih.gov In one instance, a tetrazole derivative, compound 2b, which showed high activity against the HepG2 cancer cell line, also exhibited a better binding affinity in docking studies compared to the reference drug. nih.gov

In another study focusing on benzimidazole-tetrazole derivatives, the compound with the highest docking energy (-8.7430 kcal/mol) was also the most active in antifungal assays. This alignment between computational prediction and experimental outcome underscores the utility of these theoretical models in identifying promising lead compounds.

Quantitative Structure-Activity Relationship (QSAR) models represent another facet of correlating theoretical predictions with experimental data. nih.govyoutube.com These models relate the chemical structure of compounds to their biological activity. For tetrazole compounds, QSAR models have been developed to predict their acute toxicity, demonstrating the potential of these models to forecast the biological effects of new or untested derivatives. nih.gov

Advanced Spectroscopic and Crystallographic Analysis Techniques for 1 2 Phenoxyethyl 1h Tetrazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 1-(2-phenoxyethyl)-1H-tetrazole, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenoxy group would appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The proton on the tetrazole ring (C5-H) is expected to be the most deshielded, resonating at a significantly downfield chemical shift, likely in the range of δ 8.5-9.5 ppm, a characteristic feature of 1-substituted-1H-tetrazoles. ipb.pt

The two methylene (B1212753) groups of the ethyl linker would present as two distinct triplets, assuming coupling with each other. The methylene group attached to the tetrazole ring (N-CH₂) would likely resonate at a lower field than the one attached to the phenoxy group (O-CH₂) due to the electron-withdrawing nature of the tetrazole ring.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Tetrazole C-H8.5 - 9.5Singlet-
Aromatic H (ortho)6.9 - 7.1Doublet or Triplet~ 7-8
Aromatic H (meta)7.2 - 7.4Triplet~ 7-8
Aromatic H (para)6.8 - 7.0Triplet~ 7-8
N-CH₂4.6 - 4.8Triplet~ 5-6
O-CH₂4.3 - 4.5Triplet~ 5-6

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The carbon atom of the tetrazole ring (C5) is expected to appear in the range of δ 140-150 ppm. The aromatic carbons of the phenoxy group would have characteristic shifts, with the oxygen-bearing carbon (C-O) resonating at a significantly downfield position (around δ 158 ppm). The methylene carbons would be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Tetrazole C5140 - 150
Aromatic C-O157 - 159
Aromatic C (ortho, meta, para)114 - 130
N-CH₂48 - 52
O-CH₂65 - 68

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the coupling network between the protons on the ethyl bridge and within the aromatic ring. It would show correlations between the N-CH₂ and O-CH₂ protons, confirming the ethyl linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene groups and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing long-range (2-3 bond) correlations. For instance, a correlation between the N-CH₂ protons and the tetrazole C5 carbon would confirm the point of attachment of the ethyl side chain to the tetrazole ring. Similarly, correlations between the O-CH₂ protons and the aromatic C-O carbon would verify the phenoxyethyl linkage.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the tetrazole ring, the phenoxy group, and the aliphatic linker. The tetrazole ring exhibits several characteristic vibrations, including N=N and C=N stretching modes, typically found in the 1300-1600 cm⁻¹ region. pnrjournal.comnih.gov The C-H stretching of the tetrazole ring is expected around 3100-3150 cm⁻¹. The phenoxy group would show aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage would give rise to a strong band, typically around 1240 cm⁻¹.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3150C-H StretchingTetrazole Ring
3000 - 3100C-H StretchingAromatic Ring
2850 - 3000C-H StretchingAliphatic CH₂
1450 - 1600C=C StretchingAromatic Ring
1300 - 1600N=N, C=N StretchingTetrazole Ring
~1240Asymmetric C-O-C StretchingEther
1000 - 1100Symmetric C-O-C StretchingEther
690 - 770C-H Out-of-plane BendingAromatic Ring

Note: These are predicted values based on analogous structures.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to the FT-IR spectrum. The symmetric breathing vibrations of the aromatic and tetrazole rings are often strong in the Raman spectrum. The C-H stretching vibrations would also be observable. Due to the lack of specific literature data, the Raman spectrum is predicted based on general principles. The symmetric vibrations of the tetrazole ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum, aiding in a more complete vibrational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electrospray ionization (ESI) mass spectrometry, the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and the mass-to-charge ratio (m/z) is measured. For this compound, with a molecular formula of C₉H₁₀N₄O, the expected monoisotopic mass is approximately 190.085 g/mol . uni.lu The detection of a pseudomolecular ion peak corresponding to this mass confirms the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation of tetrazole-containing compounds is highly dependent on the ionization mode and the nature of the substituents. lifesciencesite.comnih.gov In positive-ion mode, a common fragmentation pathway for 1-substituted tetrazoles involves the neutral loss of a molecule of hydrazoic acid (HN₃) or molecular nitrogen (N₂). lifesciencesite.comresearchgate.net The fragmentation of this compound would likely involve cleavage of the bond between the ethyl group and the tetrazole ring, as well as fragmentation of the tetrazole ring itself. The fragmentation pattern is crucial for confirming the connectivity of the atoms within the molecule. For instance, the loss of N₂ is a characteristic fragmentation for many tetrazole derivatives. lifesciencesite.comnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺191.09274
[M+Na]⁺213.07468
[M-H]⁻189.07818
[M+NH₄]⁺208.11928
[M+K]⁺229.04862
Data sourced from computational predictions. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the phenyl ring and the tetrazole ring. pnrjournal.commdpi.com The phenoxy group typically exhibits strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. researchgate.net For instance, studies on similar tetrazole derivatives have shown absorption maxima in the range of 250-320 nm. researchgate.netresearchgate.net The specific absorption wavelengths and molar absorptivities for this compound would need to be determined experimentally.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure. By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. uol.de Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.commdpi.com This technique confirms the connectivity of the phenoxyethyl substituent to the N1 position of the tetrazole ring and reveals the precise conformation of the molecule in the solid state. For example, crystallographic studies on a related compound, 1-(2,2-diphenylethyl)-1H-tetrazole, revealed a monoclinic crystal system and provided detailed bond length and angle data. researchgate.netnih.gov

Polymorphism and Solid-State Structural Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of pharmaceutical and materials science compounds. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. While no specific polymorphic studies on this compound are publicly available, the potential for polymorphism exists, as is common with many organic molecules. nii.ac.jp

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is governed by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding. nih.gov Although the 1H-tetrazole proton is substituted, weak C-H···N hydrogen bonds involving the tetrazole nitrogen atoms and hydrogens from the phenoxyethyl group can play a significant role in stabilizing the crystal lattice. nih.gov The phenyl rings can also participate in π-π stacking interactions. acs.orgchemrxiv.org The analysis of the crystal structure reveals the nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound. nih.gov In related structures, chains and layered arrangements are formed through such interactions. researchgate.netnih.gov

Table 2: Crystallographic Data for a Related Compound: 1-(2,2-Diphenylethyl)-1H-tetrazole

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.5289 (6)
b (Å)10.4157 (5)
c (Å)11.0085 (5)
β (°)107.906 (1)
V (ų)1366.99 (11)
Z4
Data obtained from a published crystallographic study. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com TGA is essential for determining the thermal stability and decomposition profile of this compound.

The TGA curve for this compound would show the temperature at which it begins to decompose. Many tetrazole derivatives are known for their thermal stability, but they will decompose at elevated temperatures, often with the loss of nitrogen gas. researchgate.netacs.orgrsc.org The decomposition of N-substituted tetrazoles is thought to initiate with the elimination of a nitrogen molecule from the tetrazole ring. researchgate.net The TGA data, typically presented as a plot of mass percentage versus temperature, would reveal the onset temperature of decomposition and the percentage of mass lost at each stage of decomposition. researchgate.netmdpi.com For some energetic tetrazole compounds, decomposition can be rapid and exothermic. rsc.org

Microscopic and Spectroscopic Characterization of Catalytic Materials (SEM, TEM, EDX)

The synthesis of tetrazole derivatives often employs heterogeneous nanocatalysts, which offer advantages such as high efficiency, easy separation, and reusability. To understand the physical and chemical properties of these catalysts, which are crucial for their performance, a suite of microscopic and spectroscopic techniques are utilized. These include Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDX).

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of the catalytic material. By scanning the sample with a focused beam of electrons, SEM reveals information about the particle shape, size distribution, and surface texture. For instance, in the characterization of a novel copper nanocatalyst supported on magnetic nanoparticles, SEM images confirmed the nanometer dimensions of the catalyst particles. Current time information in Bangalore, IN. The images can show if the nanoparticles are spherical, aggregated, or have a porous structure, all of which can influence the catalyst's surface area and, consequently, its activity.

Transmission Electron Microscopy (TEM) offers even higher resolution images than SEM, allowing for the visualization of the internal structure of the catalytic nanoparticles. TEM is used to determine the particle size, size distribution, and the dispersion of the active catalytic species on the support material. For example, in the study of a copper-based nanocatalyst, TEM images helped to estimate the average particle size to be around 17.4 nm, with a significant portion of the particles falling within the 5-20 nm range. Current time information in Bangalore, IN. This level of detail is critical for understanding how the catalyst is structured at the nanoscale and for ensuring a uniform distribution of the active metal, which is essential for consistent catalytic performance.

Energy-Dispersive X-ray Spectroscopy (EDX) , often used in conjunction with SEM or TEM, is an analytical technique for the elemental analysis or chemical characterization of a sample. When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of each element. By analyzing the EDX spectrum, researchers can confirm the elemental composition of the catalyst and ensure the successful incorporation of the desired elements. For a new copper nanocatalyst, EDX analysis can confirm the presence of all expected elements, such as carbon, nitrogen, oxygen, silicon, iron, and copper.

The following table summarizes the typical information obtained from these techniques in the context of catalyst characterization for tetrazole synthesis.

Analytical TechniqueInformation ObtainedRelevance to Catalysis
Scanning Electron Microscopy (SEM) Surface morphology, particle shape, size distribution, topography.Provides insight into the catalyst's surface area and potential for reactant interaction.
Transmission Electron Microscopy (TEM) Internal structure, particle size, size distribution, dispersion of active species.Crucial for understanding the nanoscale structure and ensuring uniform catalytic sites.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition of the catalyst.Confirms the presence and relative abundance of the constituent elements of the catalyst.

While the direct application of these techniques to catalysts for this compound is not documented in the available sources, the characterization of analogous catalysts for other tetrazoles provides a clear framework for how such an analysis would be conducted. The combination of SEM, TEM, and EDX provides a powerful toolkit for researchers to design and optimize efficient and robust catalysts for the synthesis of a wide range of tetrazole compounds.

Applications of 1 Substituted 1h Tetrazoles in Contemporary Chemical Science

Tetrazole as a Versatile Synthetic Building Block

The synthesis of 1-substituted 1H-tetrazoles is well-established, often involving the reaction of primary amines with reagents like triethyl orthoformate and sodium azide (B81097). organic-chemistry.orgrsc.org This accessibility allows for their widespread use in synthetic chemistry.

1-substituted 1H-tetrazoles serve as key intermediates in the construction of more complex molecular architectures. Their synthesis is often a critical step in building larger, functional molecules. For instance, various aryl amines can be converted into their corresponding 1-substituted tetrazoles, which can then be further functionalized. acs.org A notable example is the synthesis of bis-1-substituted 1H-tetrazoles from symmetric dianilines, creating larger molecules with a biphenyl (B1667301) or disulfane (B1208498) bridge. researchgate.net This strategy highlights the role of the tetrazole moiety in creating intricate, multi-component molecular systems.

A general method for synthesizing these compounds involves reacting a primary amine with triethyl orthoformate and sodium azide, often catalyzed by various agents or accelerated by microwave irradiation. rsc.orgresearchgate.net

Table 1: Examples of Synthesized 1-Substituted 1H-Tetrazoles

Starting Amine Product Yield (%) Reference
4-Chloroaniline 1-(4-Chlorophenyl)-1H-tetrazole High acs.org
4,4'-Diaminodiphenyl ether 1,1'-(Oxydi-4,1-phenylene)bis(1H-tetrazole) 91 researchgate.net
4,4'-Disulfanediyldianiline 1,1'-(Disulfanediylbis(4,1-phenylene))bis(1H-tetrazole) 30 researchgate.net
Aniline 1-Phenyl-1H-tetrazole 85 researchgate.net

This table is interactive. Click on the headers to sort the data.

The tetrazole ring is a stable entity, but under certain conditions, it can be used as a precursor to other nitrogen-containing heterocycles. acs.orgwikipedia.org For example, C,N-substituted tetrazoles can undergo controlled thermal decomposition to generate highly reactive nitrilimines. These intermediates can then participate in 1,3-dipolar cycloaddition reactions to form a variety of other heterocyclic systems. wikipedia.org This reactivity underscores the versatility of the tetrazole ring as a synthon in organic chemistry.

Coordination Chemistry and Ligand Design

The nitrogen-rich tetrazole ring is an excellent ligand for a wide range of metal ions. arkat-usa.org The coordination can occur through different nitrogen atoms of the ring, leading to the formation of diverse and stable metal complexes. arkat-usa.orgnsu.ru

1-substituted tetrazoles act as neutral ligands, coordinating to metal centers to form coordination compounds with tailored properties. rsc.org The choice of the metal ion, the substituent on the tetrazole ring, and the counter-anion allows for fine-tuning of the resulting complex's characteristics, such as stability, color, and energetic properties. rsc.orgrsc.orgrsc.org For example, ligands like 1-cyclopropyl-1H-tetrazole and 1-methyl-5H-tetrazole have been used to synthesize a large number of coordination compounds with various 3d transition metals like copper(II), iron(II), and zinc(II). rsc.orgrsc.org The tetrazole ligand typically coordinates to the metal center through the N4 atom of the tetrazole ring. arkat-usa.org

Table 2: Examples of Metal Complexes with 1-Substituted Tetrazole Ligands

Ligand Metal Ion Anion Resulting Complex Formula Reference
1-Cyclopropyl-1H-tetrazole Copper(II) Nitrate [Cu(C3tz)2(NO3)2] rsc.orgrsc.org
1-Cyclobutyl-1H-tetrazole Manganese(II) Perchlorate [Mn(C4tz)4(ClO4)2] rsc.org
1-Methyl-5H-tetrazole Iron(II) Perchlorate [Fe(MTZ)4(ClO4)2] rsc.org

This table is interactive. Click on the headers to sort the data.

Tetrazolate ligands, the deprotonated form of tetrazoles, are extensively used in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net Their ability to bridge multiple metal centers through various coordination modes allows for the construction of porous, crystalline materials with high thermal and chemical stability. researchgate.netrsc.org These MOFs have potential applications in areas like gas storage and separation. rsc.orgacs.org For instance, zinc-tetrazolate nanotubes have been used as building blocks to create 3D MOFs with capabilities for iodine and dye capture. acs.org The choice of tetrazole-based linkers is crucial in directing the topology of the resulting framework. rsc.org

Research in Energetic Materials Based on Tetrazole Architectures

The high nitrogen content and large positive heat of formation of the tetrazole ring make it a desirable component in energetic materials. wikipedia.orgresearchgate.net The decomposition of tetrazole-based compounds often yields environmentally benign nitrogen gas. researchgate.net

Research in this area focuses on synthesizing new energetic coordination compounds and nitrogen-rich salts. rsc.orgnih.govmdpi.com By coordinating tetrazole ligands to metal centers with oxidizing anions (e.g., perchlorate, nitrate), energetic materials with varying sensitivities and performance can be created. rsc.orgrsc.org For example, complexes of 1-(azidomethyl)-5H-tetrazole with copper(II) have been investigated as primary explosives. nih.gov The goal is to develop materials that are powerful yet less sensitive to accidental detonation than traditional explosives. ewha.ac.kr The properties of these materials can be finely tuned by altering the metal, the tetrazole ligand, and the anion. rsc.orgrsc.org

Table 3: Energetic Properties of a Tetrazole-Based Compound

Compound Impact Sensitivity (J) Friction Sensitivity (N) Thermal Stability (°C) Reference
1-(Azidomethyl)-5H-tetrazole 2 1 165 (Decomposition) nih.gov

This table is interactive. Click on the headers to sort the data.

Polymeric Tetrazole Derivatives

The functionalization of polymers with tetrazole moieties has emerged as a strategy to impart new properties to materials. While specific research on polymeric derivatives of 1-(2-phenoxyethyl)-1H-tetrazole was not found, the broader field of polymeric tetrazoles offers insights into potential applications. For example, polyethylene (B3416737) glycol (PEG) has been conjugated to proteins using photo-induced cycloaddition of a tetrazole-appended PEG. nih.gov This demonstrates the utility of tetrazoles in bioconjugation chemistry.

Furthermore, the synthesis of materials like ZnO nanoparticles embedded in a magnetic isocyanurate-based periodic mesoporous organosilica has been developed for the synthesis of tetrazole derivatives. nih.gov This highlights the integration of tetrazole chemistry with the development of advanced porous materials. nih.gov

Supramolecular Chemistry and Crystal Engineering of Tetrazole Systems

The tetrazole ring, with its multiple nitrogen atoms, is an excellent hydrogen bond acceptor, making it a valuable building block in supramolecular chemistry and crystal engineering. nih.gov The interactions of 1,5-disubstituted 1H-tetrazoles with N-H and O-H groups are predominantly centered around the sp² nitrogen atoms of the tetrazole ring. nih.gov These interactions play a crucial role in the formation of predictable and stable supramolecular assemblies.

The synthesis of substituted 1H-tetrazoles can be efficiently promoted by self-assembled hexameric capsules, demonstrating the application of supramolecular catalysis. unive.it This approach relies on the encapsulation of reactants within the cavity of the supramolecular catalyst. unive.it

The synthesis of new bis 1-substituted 1H-tetrazoles has been described with potential applications in the construction of new metal-organic frameworks (MOFs). mdpi.com The aromatic rings of these ligands can influence the packing of crystal structures through non-covalent interactions. mdpi.com The ability to form extended hydrogen-bonding networks is a key feature of tetrazole-based systems, contributing to the formation of complex 3D structures. rsc.org

Applications in Photo-Induced Chemical Transformations (e.g., Photoclick Chemistry)

Tetrazoles have gained significant attention for their role in photo-induced chemical transformations, particularly in the realm of "photoclick chemistry". nih.govworktribe.com This type of reaction involves the light-induced conversion of a tetrazole into a highly reactive nitrile imine, which can then rapidly react with an alkene in a cycloaddition reaction. nih.govresearchgate.net

Key features of tetrazole photoclick chemistry include:

High Quantum Efficiency: The conversion of the tetrazole to a nitrile imine can be triggered with low-power UV light. nih.gov

Fluorogenic Nature: The reaction is often fluorogenic, allowing for the direct monitoring of the reaction progress. nih.gov

Bioorthogonality: While initially considered bioorthogonal, it has been found that the nitrile imine can also react with nucleophiles present in biological systems. researchgate.netnih.gov This has led to the exploration of alternative applications for this reactivity. researchgate.net

This photoclick chemistry has been utilized for the manipulation of biomolecules and for protein labeling. nih.gov For instance, tetrazoles have been incorporated into dyes to create novel photo-crosslinkers with fluorescent turn-on properties, which can be developed into protein-detecting biosensors. researchgate.netnih.gov Furthermore, the photochemical conversion of tetrazoles into pyrazolines has been demonstrated as a reagent-free strategy. worktribe.comthieme-connect.com This approach allows for the generation of nitrile imine dipoles in situ, which are then trapped by various dipolarophiles. worktribe.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.